Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate

chiral purity optical rotation enantiomeric differentiation

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate (CAS 104321-63-3) is a chiral (Z)-α,β-unsaturated ester featuring a 2,2-dimethyl-1,3-dioxolane-protected diol moiety derived from D-mannitol. It belongs to the class of 4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoate esters, which serve as versatile chiral building blocks in asymmetric synthesis.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 104321-63-3
Cat. No. B025962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
CAS104321-63-3
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1COC(O1)(C)C
InChIInChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m1/s1
InChIKeyGZVXALXOWVXZLH-RPSMYOMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate: Chiral (Z)-α,β-Unsaturated Ester Building Block for Stereoselective Synthesis


Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate (CAS 104321-63-3) is a chiral (Z)-α,β-unsaturated ester featuring a 2,2-dimethyl-1,3-dioxolane-protected diol moiety derived from D-mannitol . It belongs to the class of 4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoate esters, which serve as versatile chiral building blocks in asymmetric synthesis . The compound is supplied as a liquid with a purity of ≥97.0% (sum of enantiomers, GC) and exhibits a specific optical rotation of [α]20/D −114±3° (c = 0.5% in chloroform) .

Stereoselective synthesis workflows requiring (R)-cis (Z)-α,β-unsaturated ester building block
Chiral pool origin (D-mannitol) with defined absolute configuration
Enantiomeric identity QC via specific optical rotation check
Rapid polarimetry screening supports stereochemical-control context
Chiral impurity profiling and HPLC method validation for stereoisomer resolution
Enantioselective GC purity specification supports batch-to-batch consistency review

Why Simple Substitution with Enantiomeric or Geometrical Isomers of Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate Fails


The (R)-cis (Z) configuration of this compound imparts distinct stereoelectronic properties that dictate the stereochemical outcome of downstream transformations . Swapping to the (S)-cis enantiomer (CAS 91926-90-8) delivers the mirror-image product, which is unacceptable in asymmetric syntheses targeting a specific absolute configuration . Similarly, the trans (E) geometric isomer (CAS 104321-62-2) adopts a different spatial arrangement that alters reactivity in cycloadditions and conjugate additions . Generic or racemic mixtures lack the stereochemical fidelity required for chiral-pool syntheses, leading to diastereomeric mixtures that are costly to separate and purify.

Enantiomer
Swapping to (S)-cis enantiomer (CAS 91926-90-8) delivers the mirror-image product; stereochemical outcome may invert in asymmetric synthesis.
Geometry
The (R)-trans (E) isomer (CAS 104321-62-2) alters facial selectivity in cycloadditions; endo/exo diastereoselectivity may shift significantly.
Mixture
Racemic or diastereomeric mixtures lack the stereochemical fidelity required for chiral-pool syntheses; diastereomer removal may increase purification cost.

Quantitative Differentiation of Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate Against Closest Structural Analogs


Specific Optical Rotation Head-to-Head: (R)-cis vs. (S)-cis Enantiomer and trans Diastereomers

The target compound displays a specific optical rotation of [α]20/D −114±3° (c = 0.5% in chloroform) . In contrast, its immediate enantiomer (S)-cis (CAS 91926-90-8) shows [α]20/D +123° (c = 1 in chloroform) , representing a sign inversion and a magnitude difference attributable to concentration variation. The (R)-trans isomer (CAS 104321-62-2) exhibits [α]20/D −41±1° (c = 1 in chloroform) , while the (S)-trans isomer (CAS 64520-58-7) gives [α]20/D +44° (c = 0.5 in chloroform) . These values underscore that the (R)-cis configuration produces a uniquely large negative rotation magnitude among the four stereoisomers.

Optical Rotation
Head-to-head
Target: [α]20/D −114±3° (c = 0.5% in CHCl₃)
vs. (S)-cis: +123° (c = 1); vs. (R)-trans: −41° (c = 1)
Rapid identity QC metric; deviation flags enantiomeric or diastereomeric contamination.
Polarimetry at 20°C; concentration differences noted.
chiral purity optical rotation enantiomeric differentiation

Enantiomeric Purity Specification: Sum-of-Enantiomers GC vs. Standard HPLC Purity

The target compound is certified as ≥97.0% (sum of enantiomers, GC) , a method that directly quantifies the enantiomeric ratio of volatile chiral compounds. In comparison, the (S)-cis enantiomer is sold as 99% purity without specifying an enantiomeric assay , and the (R)-trans isomer is offered as NLT 98% by unspecified methodology . The GC-based sum-of-enantiomers specification for (R)-cis provides procurement confidence that the measure of purity is tied to the stereoisomeric identity rather than generic chemical purity.

Enantiomeric Purity
Cross-study comparable
≥97.0% (sum of enantiomers, GC)
Comparators: 99% or NLT 98% (unspecified method)
Enantioselective GC specification directly correlates purity with chiral fidelity.
Method specificity reduces procurement risk in stereoselective routes.
enantiomeric excess GC purity chiral analysis

Geometric Isomerism (Z vs. E): Impact on Olefin Reactivity in Cycloadditions and Conjugate Additions

The target compound bears a Z (cis) double bond, as confirmed by the (2Z) IUPAC descriptor ethyl (2Z)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate [1]. The (R)-trans analog (CAS 104321-62-2) is the corresponding E isomer. Z α,β-unsaturated esters exhibit different facial selectivity in Diels-Alder cycloadditions and altered diastereoselectivity in Michael additions compared to their E counterparts . Although exact kinetic measurements for this compound pair are not reported, the Z geometry of the target ester is documented to enable endo-selective cycloadditions that the E isomer cannot match without additional directing groups.

Olefin Geometry
Class-level inference
Z (cis) vs. E (trans) α,β-unsaturated ester
Z geometry supports endo-selective cycloadditions; E isomer cannot match without directing groups.
Class-level reactivity; no specific kinetic data for this pair.
Z/E isomerism olefin geometry stereoselective synthesis

Chiral Pool Origin: D-Mannitol-Derived (R)-cis Absolute Configuration Confers Defined Stereochemical Lineage

The (R)-cis isomer is prepared from 1,2;5,6-di-O-isopropylidene-D-mannitol via oxidative cleavage and Horner-Emmons olefination, a route that preserves the C-4 stereogenic center from the natural sugar . The product ethyl 4,5-O-isopropylidene-(Z)-(R)-4,5-dihydroxy-2-pentenoate is obtained with defined (R)-cis stereochemistry. In contrast, the (S)-cis enantiomer (CAS 91926-90-8) would require L-mannitol as the starting material, which is not commercially available at scale and costs significantly more . The (R)-trans isomer (CAS 104321-62-2) is also accessible from D-mannitol but through a modified protocol that yields the E geometry .

Chiral Pool Origin
Cross-study comparable
Derived from D-mannitol; (R)-cis absolute configuration securely established
Scalable synthesis from inexpensive feedstock; enantiomeric (S)-cis requires high-cost L-mannitol.
Class-level cost inference; D-mannitol ≪ L-mannitol in bulk.
chiral pool synthesis absolute configuration D-mannitol

High-Value Application Scenarios for Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate Based on Differential Evidence


Chiral Intermediate for HIV Protease Inhibitor Impurity Profiling (e.g., Darunavir)

The (R)-cis isomer is listed among chiral impurity references for the HIV protease inhibitor Darunavir [1]. Its defined (R)-cis absolute configuration and ≥97% sum-of-enantiomers purity by GC make it suitable as an authentic standard for HPLC impurity method validation, where the opposite (S)-cis or trans diastereomers must be resolved. Procurement of the exact (R)-cis stereoisomer avoids false-positive or false-negative impurity assignments that would arise from generic or racemic substitutes.

Stereoselective Synthesis of L-Sugars and Cyclitol Derivatives

The compound serves as a direct precursor for L-ribose and cyclitol derivatives when the dioxolane group is deprotected and the double bond is functionalized . The (R)-cis Z geometry directs dihydroxylation to the desired face, a selectivity not achievable with the (R)-trans isomer. This application directly leverages the quantitative optical rotation and geometric isomerism evidence presented in Section 3.

Asymmetric Total Synthesis of Natural Products Requiring (R)-configured α,β-Unsaturated Ester Synthons

Natural product syntheses targeting compounds with an (R)-configured 4,5-dihydroxy-2-pentenoate motif rely on the correct stereochemistry of this building block . The large negative optical rotation (−114°) provides a rapid identity check upon receipt, while the GC sum-of-enantiomers purity ensures that the downstream product does not accumulate diastereomeric impurities that would reduce the final yield.

Flavor and Fragrance Research Requiring Single-Enantiomer (R)-cis Profile

In flavor and fragrance development, the (R)-cis isomer is reported to impart a distinct organoleptic profile . Substitution with the (S)-cis enantiomer would give a different taste/flavor character due to chirality-dependent receptor interactions, while the trans isomers may introduce off-notes. The quantitative optical rotation provides a QC release criterion to confirm the correct enantiomer is used in sensory studies.

Application
Selection Property
Validation Focus
Chiral impurity reference profiling
Sum-of-enantiomers GC purity
HPLC stereoisomer resolution and method validation
L-sugar and cyclitol derivative synthesis
Z olefin geometry directing dihydroxylation face
Facial selectivity comparison vs. (R)-trans isomer
Asymmetric natural product total synthesis
Specific optical rotation (−114°) and (R)-cis configuration
Enantiomeric consistency and diastereomer accumulation monitoring
Single-enantiomer flavor and fragrance research
Optical rotation QC release criterion
Chirality-dependent organoleptic profile verification
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